molecular formula C10H12ClF3N2O B1453057 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol CAS No. 1220034-48-9

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol

Cat. No.: B1453057
CAS No.: 1220034-48-9
M. Wt: 268.66 g/mol
InChI Key: CSHWZGNMBVDQQH-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino group and a butanol moiety

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, indicates that it causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future of TFMP derivatives is promising. They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the trifluoromethylated pyridine intermediate, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanol moiety can yield butanone or butanal, while substitution of the chlorine atom can result in various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and butanol groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2O/c1-6(17)2-3-15-9-8(11)4-7(5-16-9)10(12,13)14/h4-6,17H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWZGNMBVDQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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